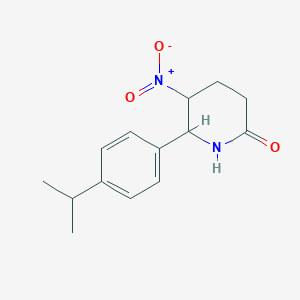

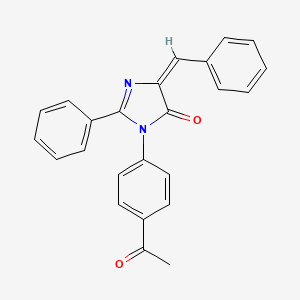

![molecular formula C16H15NO4 B4047561 2-(2,2-dimethoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4047561.png)

2-(2,2-dimethoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

説明

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

Isoquinolines can be synthesized through various methods. One of the important methods for the synthesis of pyrrolo[2,1-a]isoquinolines is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins . Another method involves the reaction of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .

Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, new dialkyl 3-(2-oxo-2H-3-chromenylcarbonyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate derivatives were prepared by the reaction of 3-(2-bromoacetyl)coumarins, isoquinoline, and dialkyl acetylenedicarboxylates in the presence of triethylamine .

科学的研究の応用

Antiviral Applications

Compounds within the benzo[de]isoquinoline-1,3-dione family have shown inhibitory activity against viral replication. Specifically, derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione have demonstrated efficacy in preventing or reducing the severity of ocular and dermal infections caused by the vaccinia virus in rabbit models. These studies suggest potential for these compounds in antiviral therapies, particularly against herpes simplex and vaccinia viruses without virucidal effects (GARCIA-GANCEDO et al., 1979).

Material Science and Fluorescence

Benzoisoquinoline-1,3-dione derivatives have been employed as electron acceptors in the development of red thermally activated delayed fluorescent (TADF) emitters. These materials are characterized by high electron affinity and quantum efficiency, making them promising for use in optoelectronic devices. The synthesis of specific benzoisoquinoline-1,3-dione compounds with dimethylacridine donor moieties has led to the creation of efficient red TADF emitters, demonstrating the versatility of these compounds in the creation of advanced fluorescent materials (Yun & Lee, 2017).

Anticancer Applications

Research on benzo[de]isoquinoline-1,3-diones has also explored their anticancer potential. Computational evaluations have identified specific derivatives with promising antitumor activity against lymphocytic and lymphoid leukemias. The structural features, particularly the nature of the imide side-chain and the type of substituent on the aromatic portion, are crucial for their anticancer efficacy. This highlights the importance of molecular design in the development of benzo[de]isoquinoline-1,3-dione derivatives as antitumor agents (Paull, Nasr, & Narayanan, 1984).

Environmental and Analytical Chemistry

Benzo[de]isoquinoline-1,3-dione compounds have been synthesized and characterized for their photophysical properties, including fluorescence. Studies have investigated the effects of pH and various metal ions on the fluorescent intensity of these compounds, utilizing them as sensors for metal ions and protons. This application is particularly relevant in environmental monitoring and analytical chemistry, where sensitive and selective detection of specific ions is crucial (Staneva, Angelova, & Grabchev, 2020).

作用機序

特性

IUPAC Name |

2-(2,2-dimethoxyethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-13(21-2)9-17-15(18)11-7-3-5-10-6-4-8-12(14(10)11)16(17)19/h3-8,13H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQNHLBUWYQHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

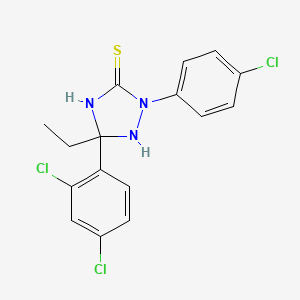

![5-bromo-N-{[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4047479.png)

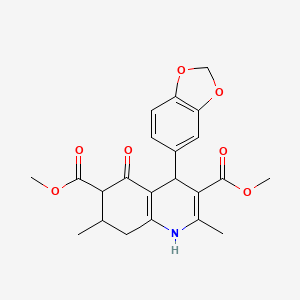

![1-[(3,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4047486.png)

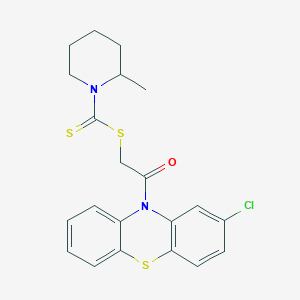

![Methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate](/img/structure/B4047492.png)

![(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4047496.png)

![N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE](/img/structure/B4047514.png)

![N-(2,6-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4047520.png)

![ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE](/img/structure/B4047530.png)

![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B4047546.png)

![2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4047565.png)